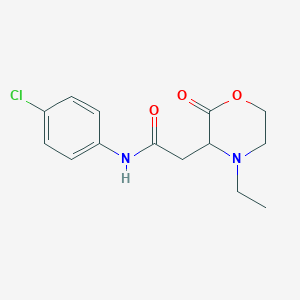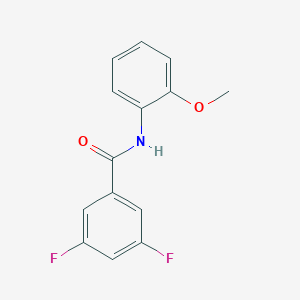
N-(4-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
描述
N-(4-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, commonly known as clopidogrel, is a widely used antiplatelet medication that is prescribed to prevent blood clots in patients with various cardiovascular diseases. It was first introduced in the market in 1997 and has since become one of the most commonly prescribed medications worldwide. The purpose of
科学研究应用
Clopidogrel has been extensively studied for its efficacy in preventing blood clots in patients with various cardiovascular diseases, including acute coronary syndrome, peripheral arterial disease, and stroke. It is often used in combination with aspirin to provide dual antiplatelet therapy. The effectiveness of clopidogrel in reducing the risk of cardiovascular events has been demonstrated in numerous clinical trials, including the CAPRIE and CURE trials.
作用机制
Clopidogrel works by irreversibly binding to the P2Y12 receptor on the surface of platelets, thereby inhibiting their activation and aggregation. This prevents the formation of blood clots and reduces the risk of cardiovascular events. The active metabolite of clopidogrel is formed by the cytochrome P450 system in the liver and has a half-life of approximately 8 hours.
Biochemical and Physiological Effects
Clopidogrel has been shown to reduce the risk of cardiovascular events, including myocardial infarction, stroke, and cardiovascular death. It also reduces the risk of stent thrombosis in patients undergoing percutaneous coronary intervention. However, clopidogrel has been associated with an increased risk of bleeding, particularly in patients undergoing surgery or with a history of gastrointestinal bleeding.
实验室实验的优点和局限性
Clopidogrel is widely used in preclinical and clinical studies to investigate the mechanisms of platelet activation and thrombosis. It is also used to evaluate the efficacy of novel antiplatelet agents and to assess the pharmacokinetics and pharmacodynamics of antiplatelet therapy. However, clopidogrel has limitations in terms of its selectivity and specificity for the P2Y12 receptor, and its irreversible binding may lead to prolonged bleeding times.
未来方向
Future research on clopidogrel is focused on developing more selective and reversible P2Y12 inhibitors that have fewer side effects and a lower risk of bleeding. There is also ongoing research on the pharmacogenomics of clopidogrel, which aims to identify genetic factors that may affect its efficacy and safety. Additionally, there is interest in exploring the potential of clopidogrel for the prevention of thrombotic complications in non-cardiovascular diseases, such as cancer and sepsis.
Conclusion
In conclusion, clopidogrel is a widely used antiplatelet medication that has been extensively studied for its efficacy in preventing blood clots in patients with various cardiovascular diseases. Its mechanism of action involves irreversible binding to the P2Y12 receptor on platelets, which inhibits their activation and aggregation. While clopidogrel has been shown to be effective in reducing the risk of cardiovascular events, it has limitations in terms of its selectivity and specificity for the P2Y12 receptor, and its irreversible binding may lead to prolonged bleeding times. Future research on clopidogrel is focused on developing more selective and reversible P2Y12 inhibitors and exploring its potential for the prevention of thrombotic complications in non-cardiovascular diseases.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-2-17-7-8-20-14(19)12(17)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSPPTRGPDEWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B4842301.png)

![N-(4-fluorophenyl)-2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4842330.png)
![methyl 4-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoate](/img/structure/B4842338.png)
![4-[ethyl(methylsulfonyl)amino]-N-(1-methylbutyl)benzamide](/img/structure/B4842341.png)
![3,5-dimethyl-1-({5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-furyl}methyl)-4-nitro-1H-pyrazole](/img/structure/B4842347.png)
![1-[4-(3-methylphenoxy)butyl]piperidine](/img/structure/B4842350.png)
![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)butanohydrazide](/img/structure/B4842352.png)
![N-ethyl-4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4842365.png)
![ethyl 4-benzyl-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4842370.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4842373.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4842380.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4842393.png)